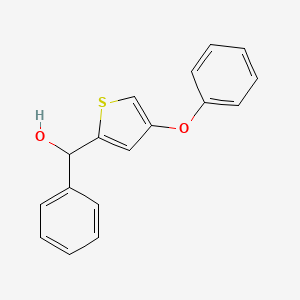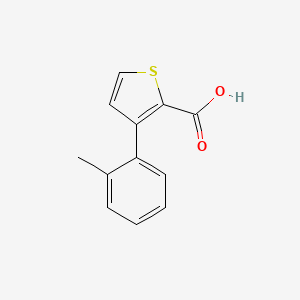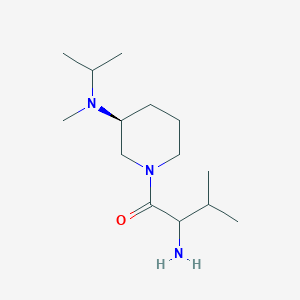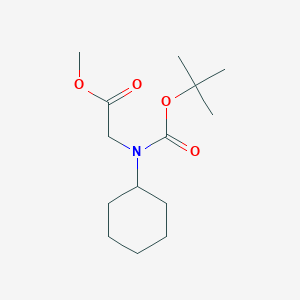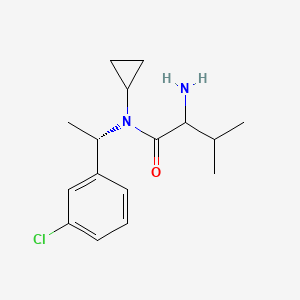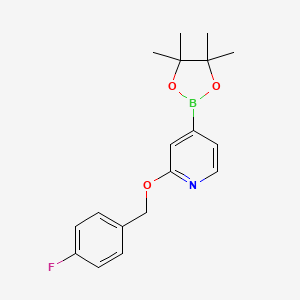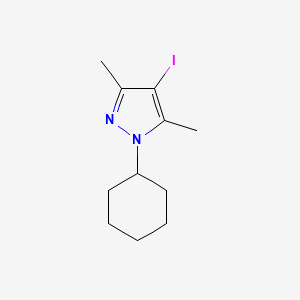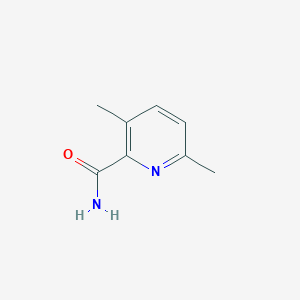![molecular formula C10H13N3O B13087110 [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13087110.png)
[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes an imidazo[1,2-a]pyridine core, makes it a valuable scaffold for the development of new drugs and functional materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine typically involves the reaction of 2-aminopyridine with suitable electrophiles. One common method is the two-step one-pot synthesis, where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the methoxymethyl position .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Its derivatives have been studied for their ability to inhibit the growth of various pathogens .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurological disorders. The imidazo[1,2-a]pyridine scaffold is known for its activity against a range of biological targets .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also used in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine involves its interaction with specific molecular targets. For example, some derivatives act as inhibitors of enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target. Common pathways include inhibition of γ-aminobutyric acid (GABA) receptors, which is relevant for its use as a sedative or anxiolytic .
Comparación Con Compuestos Similares
Similar Compounds
Zolpidem: A well-known sedative that also contains an imidazo[1,2-a]pyridine core.
Alpidem: Another sedative with a similar structure and mechanism of action.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds share the imidazo[1,2-a]pyridine scaffold and have similar biological activities.
Uniqueness
What sets [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine apart is its methoxymethyl group, which can be modified to create a wide range of derivatives with diverse biological activities. This flexibility makes it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
[2-(methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H13N3O/c1-14-7-8-9(6-11)13-5-3-2-4-10(13)12-8/h2-5H,6-7,11H2,1H3 |
Clave InChI |
QWGACMJZKQMIQH-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(N2C=CC=CC2=N1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





